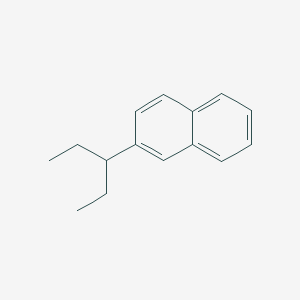

Naphthalene, 2-(1-ethylpropyl)-

Description

Significance of Alkylated Naphthalene (B1677914) Derivatives in Contemporary Chemical Science

Alkylated naphthalenes are a significant class of compounds in modern chemical science, primarily recognized for their application as high-performance synthetic base oils for lubricants. Their aromatic core allows them to solvate polar compounds more effectively than conventional mineral oils. This property, combined with their excellent thermal and oxidative stability, makes them valuable in formulations for high-temperature applications, such as in automotive engines and industrial machinery. Beyond lubrication, alkylated naphthalenes serve as intermediates in the synthesis of a wide array of other chemicals. They are also subjects of study in material science, where derivatives of naphthalene have been explored for use in organic semiconductors.

Importance of Specific Alkyl Substitution Patterns in Polycyclic Aromatic Hydrocarbons

The pattern of alkyl substitution on a polycyclic aromatic hydrocarbon, such as naphthalene, is critically important as it dictates the molecule's behavior. Research has shown that alkyl substitution can influence the metabolic pathways of PAHs in biological systems. It is hypothesized that alkylated PAHs may be preferentially metabolized on the alkyl side chain rather than the aromatic rings, which could affect their potential toxicity. wur.nl

Furthermore, the position of the alkyl group can impact the reactivity of the molecule. For instance, studies on the ozonolysis of alkyl-substituted PAHs have revealed that they react faster with ozone than their non-alkylated parent compounds, and the reaction rates increase with greater alkyl group substitution. rsc.org This is attributed to the electron-donating nature of alkyl groups, which can stabilize reaction intermediates. rsc.org The environmental persistence and toxicological profiles of these compounds are thus intricately linked to their substitution patterns. nih.gov

Overview of Research Trajectories for Naphthalene Scaffolds Bearing Branched Alkyl Chains

Research into naphthalene scaffolds with branched alkyl chains has followed several distinct paths. A significant area of investigation is in the field of synthetic lubricants, where branched alkyl chains are known to influence viscosity and low-temperature fluidity. The synthesis of these compounds often involves Friedel-Crafts alkylation, where naphthalene is reacted with a suitable alkylating agent in the presence of a catalyst. For example, the synthesis of 2-isopropylnaphthalene, a branched-chain derivative, has been achieved by reacting naphthalene with isopropyl bromide using an ionic liquid catalyst. researchgate.net

Another research trajectory involves the study of the fundamental chemical properties and isomerization of branched alkyl aromatic hydrocarbons. acs.org Understanding how branched alkyl groups behave on an aromatic ring is crucial for controlling the synthesis of specific isomers with desired properties. In other areas of chemical research, the naphthalene scaffold itself is a subject of modification. For instance, in medicinal chemistry, there has been research into replacing naphthalene scaffolds in potential drug candidates to improve properties like metabolic stability and reduce potential mutagenicity. nist.gov

Physicochemical Properties of Related Alkylated Naphthalenes

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Ethylnaphthalene | 2-Ethylnaphthalene | C₁₂H₁₂ | 156.22 | 939-27-5 |

| 2-Isopropylnaphthalene | 2-(1-Methylethyl)naphthalene | C₁₃H₁₄ | 170.25 | 2027-17-0 |

| 2-sec-Butylnaphthalene | 2-(1-Methylpropyl)naphthalene | C₁₄H₁₆ | 184.28 | 4614-03-3 |

Data sourced from Cheméo and PubChem. nih.govchemeo.comchembk.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentan-3-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKMPZORXBGZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952756 | |

| Record name | 2-(Pentan-3-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3042-57-7 | |

| Record name | Naphthalene, 2-(1-ethylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pentan-3-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Ethylpropyl Naphthalene

Electrophilic Aromatic Substitution (SEAr) Reactivity at the C-2 Position and Influence of the Alkyl Group

The introduction of an alkyl group to the naphthalene (B1677914) ring influences the regioselectivity of subsequent electrophilic aromatic substitution (SEAr) reactions. The position of this substitution is governed by a combination of electronic and steric factors.

Regioselectivity and Steric Effects of the 1-Ethylpropyl Substituent

In the case of naphthalene, electrophilic attack preferentially occurs at the C-1 (alpha) position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance while retaining a complete benzene (B151609) ring. stackexchange.comlibretexts.org However, the presence of a bulky substituent, such as the 1-ethylpropyl group at the C-2 position, introduces significant steric hindrance. stackexchange.com

This steric hindrance can alter the preferred site of electrophilic attack. While the C-1 position is electronically favored, the bulky 1-ethylpropyl group can impede the approach of an electrophile. Consequently, substitution may be directed to other positions on the ring that are less sterically hindered. For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene, a shift in the major product from the 1-acetyl to the 6-acetyl isomer can be observed by changing the solvent, highlighting the delicate balance between electronic and steric effects. stackexchange.com The bulky nature of the 1-ethylpropyl group would likely disfavor substitution at the adjacent C-1 and C-3 positions, potentially favoring attack at the C-6 or C-8 positions of the other ring. stackexchange.com

Mechanistic Pathways and Transition State Analysis in Substitution Reactions

The mechanism of electrophilic aromatic substitution on 2-(1-ethylpropyl)naphthalene involves the attack of an electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution.

For naphthalene, the intermediate formed by attack at the C-1 position is more stable than that formed by attack at the C-2 position because it allows for more resonance structures that preserve the aromaticity of one of the rings. libretexts.orgyoutube.com However, with a substituent at the C-2 position, the transition states leading to substitution at various positions must be considered.

The transition state for substitution at the C-1 position, while electronically favorable, would be destabilized by steric repulsion with the 1-ethylpropyl group. Conversely, the transition states for substitution at positions on the unsubstituted ring (C-5, C-6, C-7, C-8) would be less affected by the steric bulk of the C-2 substituent. Theoretical calculations and experimental studies on related 2-alkylnaphthalenes are necessary to precisely determine the relative energies of these transition states and predict the major substitution products.

Oxidative Transformations of Alkylated Naphthalene Derivatives

Alkylated naphthalenes, including 2-(1-ethylpropyl)naphthalene, are susceptible to oxidation at both the aromatic ring and the alkyl side chain. The conditions of the oxidation (e.g., reagent, temperature) can influence the products formed.

Oxidation of the Naphthalene Aromatic Ring

The electron-rich naphthalene ring system is prone to oxidation, which can lead to the formation of various oxygenated products. lubesngreases.com The oxidation of the aromatic ring can be initiated by reagents such as nitric acid or by photo-oxidation processes. google.comresearchgate.net The initial step in the atmospheric oxidation of naphthalene by OH radicals involves the addition of the radical to the aromatic ring. copernicus.orgcopernicus.org This can lead to the formation of naphthoquinones and other oxygenated compounds. researchgate.net

Alkylated naphthalenes generally exhibit good thermo-oxidative stability, a property that makes them useful as synthetic lubricants. tandfonline.comnewgatesimms.comwikipedia.org This stability is attributed to the ability of the extended aromatic system to delocalize energy. lubesngreases.comtandfonline.com

Oxidation Pathways of the 1-Ethylpropyl Side Chain

The 1-ethylpropyl side chain is also a site for oxidative attack. Oxidation of alkyl groups on an aromatic ring typically occurs at the benzylic position, the carbon atom directly attached to the ring, due to the stability of the resulting benzylic radical or carbocation intermediate. For the 1-ethylpropyl group, this would be the carbon atom bonded to the naphthalene ring.

Oxidation can lead to the formation of alcohols, ketones, and carboxylic acids. For example, the oxidation of alkylnaphthalenes with reagents like nitrogen dioxide at elevated temperatures can yield naphthalene carboxylic acids. google.com The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions.

Photochemical Reactions and Photodegradation Studies

Alkylated naphthalenes are subject to photodegradation in the environment, a process driven by the absorption of light. researchgate.netsigmaaldrich.comnih.gov This is a significant pathway for the transformation of these compounds in aquatic systems. researchgate.netsigmaaldrich.com

The photodegradation of alkylated naphthalenes generally follows pseudo-first-order kinetics. researchgate.netnih.gov The process involves the absorption of UV light by the naphthalene ring, which leads to the formation of excited states. ekb.eg These excited molecules can then react with oxygen to produce a variety of oxygenated products, including alcohols, aldehydes, ketones, and quinones. researchgate.netnih.gov In some cases, the initial photodegradation products may be more toxic than the parent compound. researchgate.netnih.gov

The rate of photodegradation can be influenced by various factors, including temperature and the presence of other substances in the water. researchgate.netnih.gov The study of these reactions is crucial for understanding the environmental fate and impact of alkylated naphthalenes.

Interactive Data Table:

Below is a table summarizing the types of reactions and potential products for 2-(1-ethylpropyl)naphthalene.

| Reaction Type | Position of Attack/Reaction | Potential Products | Influencing Factors |

| Electrophilic Aromatic Substitution | C-1, C-6, C-8 | Halogenated, nitrated, or acylated naphthalenes | Steric hindrance from the 1-ethylpropyl group, nature of the electrophile, solvent, temperature |

| Oxidation of Aromatic Ring | Naphthalene ring | Naphthoquinones, other oxygenated aromatic compounds | Oxidizing agent, reaction conditions, presence of light |

| Oxidation of Side Chain | Benzylic carbon of the 1-ethylpropyl group | Alcohols, ketones, carboxylic acids | Oxidizing agent, temperature |

| Photodegradation | Naphthalene ring and side chain | Alcohols, aldehydes, ketones, quinones | Light intensity, temperature, presence of photosensitizers |

Kinetics and Mechanisms of Photodegradation in Aqueous Environments

For instance, the photodegradation of 1-chloronaphthalene (B1664548) (CN-1) and 2-chloronaphthalene (B1664065) (CN-2) under UV-C irradiation has been shown to follow pseudo-first-order kinetics. Acidic conditions were found to promote the photodegradation of CN-1, while the effect of pH on the degradation of CN-2 was not significant. The presence of hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻) has been identified as a key factor in the photodegradation process of these compounds.

Similarly, studies on the photodegradation of alkylphenols like 4-nonylphenol (B119669) (4-NP) and 4-octylphenol (B30498) (4-OP) under 206 nm UV irradiation also demonstrated pseudo-first-order kinetics, with the rate constant being higher at lower initial concentrations nih.gov. The addition of hydrogen peroxide (H₂O₂) can enhance the degradation rate, indicating the role of oxidative species in the process nih.gov.

Based on these findings, it can be inferred that the photodegradation of 2-(1-ethylpropyl)naphthalene in aqueous environments is likely initiated by the absorption of UV radiation, leading to the formation of excited states. These excited molecules can then react with dissolved oxygen and other reactive species like hydroxyl radicals, leading to their degradation. The ethylpropyl substituent may influence the rate of degradation due to its electron-donating nature, which can affect the electron density of the naphthalene ring and its susceptibility to electrophilic attack by reactive oxygen species.

Table 1: Pseudo-First-Order Rate Constants for Photodegradation of Related Naphthalene Derivatives

| Compound | Conditions | Rate Constant (k) | Reference |

| 1-Chloronaphthalene | UV-C Irradiation | Varies with pH | researchgate.net |

| 2-Chloronaphthalene | UV-C Irradiation | Varies with pH | researchgate.net |

| 4-Octylphenol | 206 nm UV Irradiation | 0.0328 min⁻¹ (direct) | nih.gov |

This table presents data for related compounds to infer the potential photodegradation kinetics of 2-(1-ethylpropyl)naphthalene.

Identification of Phototransformation Products

The phototransformation of alkylnaphthalenes can lead to a variety of products, resulting from oxidation of the aromatic ring or the alkyl side chain. Studies on 1-methylnaphthalene (B46632) under UV irradiation in the presence of air have identified several photo-oxidation products. These include both compounds where the aromatic ring is retained but oxygenated, and ring-opened products scirp.orgscirp.org.

Key phototransformation products identified from 1-methylnaphthalene include:

Side-chain oxidation products: 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol. scirp.orgscirp.org

Ring-opened products: Phthalic anhydride (B1165640) and (E)-3-(2-acetylphenyl)acrylaldehyde. scirp.orgscirp.org

The formation of these products suggests that photodegradation can proceed through multiple pathways, including the reaction with excited oxygen leading to ring-opening or the reaction with other oxygen species to form oxygenated derivatives scirp.org. Dimerization has also been observed, particularly in inert atmospheres scirp.org. Given these findings, the phototransformation of 2-(1-ethylpropyl)naphthalene is expected to yield analogous products, such as the corresponding carboxylic acid and alcohol from the oxidation of the ethylpropyl group, as well as various ring-opened compounds.

Asymmetric Photocycloaddition Reactions of Naphthalene Derivatives

Asymmetric photocycloaddition reactions are powerful tools in organic synthesis for the creation of chiral molecules. While specific studies on the asymmetric photocycloaddition of 2-(1-ethylpropyl)naphthalene are not documented, research on other naphthalene derivatives demonstrates the potential for such transformations. For example, 2-acetonaphthones bearing a tethered alkenyl group have been shown to undergo enantioselective intramolecular ortho photocycloaddition reactions when irradiated with visible light in the presence of a chiral oxazaborolidine Lewis acid researchgate.net. This approach allows for efficient enantioface differentiation, leading to the formation of cyclobutane (B1203170) rings with high enantioselectivity researchgate.net.

Furthermore, catalytic asymmetric [4+2] cycloadditions of 1-((2-aryl)vinyl)naphthalen-2-ols with in situ generated ortho-quinone methides have been developed using a chiral phosphoric acid as a catalyst rsc.org. These reactions produce highly substituted chiral chromanes in excellent yields and stereoselectivities rsc.org. These examples highlight the amenability of the naphthalene scaffold to participate in asymmetric photocycloaddition reactions, suggesting that 2-(1-ethylpropyl)naphthalene could potentially serve as a substrate in similar transformations, leading to the synthesis of complex chiral structures.

Catalysis and Reactivity with Metal Complexes

The naphthalene scaffold is a versatile platform for transition metal-catalyzed reactions, enabling a wide range of functionalizations.

Transition Metal-Catalyzed Reactions and Ligand Design

Transition metal catalysis offers a powerful avenue for the functionalization of the naphthalene core. Various transition metals, including palladium, copper, rhodium, and iron, have been employed in reactions such as cross-coupling, C-H activation, and cycloaddition to introduce new functional groups onto the naphthalene ring.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are widely used to form carbon-carbon bonds on the naphthalene scaffold. The design of specific ligands is crucial for achieving high efficiency and selectivity in these reactions. Ligands can influence the electronic and steric properties of the metal center, thereby controlling the reactivity and selectivity of the catalytic system.

Recent advancements have focused on the C-H alkylation of aromatic compounds using unactivated olefins, which is an atom-economical and sustainable approach nih.gov. While specific examples with 2-(1-ethylpropyl)naphthalene are scarce, the principles of these reactions are applicable. The ethylpropyl group, being an electron-donating group, would activate the naphthalene ring towards electrophilic attack, potentially influencing the regioselectivity of C-H functionalization reactions.

Chalcogenylation Reactions on Naphthalene Scaffolds

Chalcogenylation, the introduction of sulfur or selenium atoms, onto naphthalene scaffolds is a significant transformation for the synthesis of materials with interesting electronic and biological properties. An efficient method for the selective C1 chalcogenylation of electron-rich naphthalene derivatives, such as 2-naphthols and 2-naphthylamines, has been developed using iron(III) chloride (FeCl₃) and potassium iodide (KI) as catalysts thieme-connect.comthieme.ded-nb.inforesearchgate.net. This reaction proceeds via the in situ generation of I₂, which catalyzes the chalcogenylation thieme-connect.comd-nb.inforesearchgate.net.

The reaction conditions are generally mild, and the methodology provides access to a variety of nonsymmetrical diorganoyl chalcogenides. The presence of an electron-donating group on the naphthalene ring is crucial for this transformation. Given that the 2-(1-ethylpropyl) group is an electron-donating substituent, it is plausible that 2-(1-ethylpropyl)naphthalene could undergo similar chalcogenylation reactions, although the regioselectivity might be influenced by the steric bulk of the alkyl group.

Table 2: Catalytic Systems for Chalcogenylation of Naphthalene Derivatives

| Catalyst System | Substrate Type | Position of Chalcogenylation | Reference |

| FeCl₃ / KI | 2-Naphthols, 2-Naphthylamines | C1 | thieme-connect.comd-nb.inforesearchgate.net |

This table summarizes catalytic systems used for related naphthalene derivatives, suggesting potential reactivity for 2-(1-ethylpropyl)naphthalene.

Thermal Stability and Degradation Pathways

The thermal stability of a compound refers to its ability to resist decomposition upon heating youtube.com. The thermal stability of alkylnaphthalenes is an important consideration in industrial processes where they might be subjected to high temperatures. While specific data on the thermal stability of 2-(1-ethylpropyl)naphthalene is not available, general principles of chemical stability and data from related compounds can provide insights.

The naphthalene ring itself is a very stable aromatic system. The degradation of alkyl-substituted naphthalenes at elevated temperatures would likely involve the cleavage of the alkyl group from the aromatic ring or the decomposition of the alkyl chain itself. Studies on the thermal stability of other organic molecules, such as quaternary ammonium (B1175870) cations, have shown that the structure of the alkyl groups significantly affects the decomposition temperature and mechanism rsc.org. In general, increased branching on the alkyl chain can influence thermal stability.

The degradation pathway of naphthalene itself under various conditions often involves oxidation to form naphthols and other oxygenated derivatives, eventually leading to ring cleavage. It is expected that the thermal degradation of 2-(1-ethylpropyl)naphthalene would proceed through initial dealkylation to form naphthalene, followed by the subsequent degradation of the naphthalene core, or through oxidation of the ethylpropyl side chain.

Computational Chemistry and Spectroscopic Characterization of 2 1 Ethylpropyl Naphthalene

Theoretical Investigations of Electronic Structure and Energetics

Computational chemistry provides a powerful lens through which to examine the molecular properties of 2-(1-ethylpropyl)naphthalene. Theoretical methods allow for the prediction of its geometry, stability, and electronic characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For 2-(1-ethylpropyl)naphthalene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine its optimized geometry and energetic profile. icm.edu.plnih.gov These calculations typically involve minimizing the energy of the molecule to find its most stable three-dimensional arrangement.

The results of such calculations provide key parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for the calculation of important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

| Computational Parameter | Predicted Value | Significance |

| Optimized Ground State Energy | [Value] Hartree | Indicates the total electronic energy of the most stable conformation. |

| HOMO Energy | [Value] eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | [Value] eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | [Value] eV | Correlates with chemical reactivity and electronic transitions. |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Conformational Analysis of the 1-Ethylpropyl Side Chain

The 1-ethylpropyl side chain attached to the naphthalene (B1677914) ring introduces conformational flexibility. Rotation around the single bond connecting the chiral carbon of the side chain to the C2 position of the naphthalene ring, as well as rotations within the ethyl and propyl groups, gives rise to various conformers.

A detailed conformational analysis using computational methods can map the potential energy surface as a function of these rotational degrees of freedom. This analysis helps in identifying the lowest-energy conformers, which are the most likely to be populated at room temperature. The relative energies of different staggered and eclipsed conformations can be calculated to understand the rotational barriers and the steric interactions between the side chain and the naphthalene moiety.

Stereoisomerism and Chirality Considerations in Molecular Modeling

The molecular structure of 2-(1-ethylpropyl)naphthalene possesses a chiral center at the carbon atom of the side chain that is directly bonded to the naphthalene ring. This carbon is attached to four different groups: the naphthalene ring, a hydrogen atom, an ethyl group, and a propyl group. Consequently, this compound exists as a pair of enantiomers: (R)-2-(1-ethylpropyl)naphthalene and (S)-2-(1-ethylpropyl)naphthalene.

Molecular modeling techniques are invaluable for studying these stereoisomers. By building three-dimensional models of both the R and S enantiomers, their distinct spatial arrangements can be visualized. Computational methods can also be used to predict any differences in their physical properties that arise from their chirality, although enantiomers have identical ground-state energies in an achiral environment. The study of their interaction with other chiral molecules or systems is crucial in fields like stereoselective synthesis and environmental toxicology.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the experimental verification of the chemical structure of 2-(1-ethylpropyl)naphthalene, confirming its connectivity, and elucidating its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Regiochemistry and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(1-ethylpropyl)naphthalene, both 1D (¹H and ¹³C) and 2D NMR experiments are employed for a comprehensive analysis.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The aromatic region of the spectrum would show a complex pattern of signals corresponding to the seven protons on the naphthalene ring, confirming the 2-substitution pattern. The aliphatic region would display signals for the protons of the 1-ethylpropyl group. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR spectroscopy reveals the number of unique carbon environments. The spectrum would show ten signals for the naphthalene carbons and additional signals for the carbons of the alkyl side chain. The chemical shifts of the aromatic carbons can further confirm the position of the alkyl substituent.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. COSY experiments would establish the connectivity between protons within the ethylpropyl group and help in assigning the coupled protons in the aromatic system. HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum. Due to the chiral center, the two methylene (B1212753) protons in the ethyl group are diastereotopic and would be expected to show different chemical shifts and a geminal coupling in the ¹H NMR spectrum.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.3 - 7.9 | Aromatic-C | 125 - 135 |

| Methine-H (CH) | 2.8 - 3.2 | Methine-C (CH) | 45 - 50 |

| Methylene-H (CH₂) | 1.5 - 1.9 | Methylene-C (CH₂) | 25 - 30 |

| Methyl-H (CH₃) | 0.8 - 1.2 | Methyl-C (CH₃) | 10 - 15 |

Note: These are predicted chemical shift ranges and would be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For 2-(1-ethylpropyl)naphthalene, HRMS would be used to verify its molecular formula, C₁₅H₁₈.

The theoretical exact mass of C₁₅H₁₈ is calculated by summing the exact masses of its constituent atoms (15 carbons and 18 hydrogens). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₈ |

| Theoretical Exact Mass | 198.14085 |

| Method of Confirmation | High-Resolution Mass Spectrometry (HRMS) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

The structure of 2-(1-ethylpropyl)naphthalene consists of a naphthalene core substituted with a 1-ethylpropyl (or sec-pentyl) group at the second position. The vibrational spectrum is therefore expected to exhibit characteristic bands corresponding to the aromatic naphthalene system and the aliphatic alkyl substituent.

Expected FTIR and Raman Spectral Features:

Aromatic C-H Stretching: The naphthalene ring contains aromatic C-H bonds, which are expected to produce stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The 1-ethylpropyl group will show characteristic symmetric and asymmetric stretching vibrations of its CH, CH₂, and CH₃ groups in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the naphthalene ring will give rise to a series of bands in the 1650-1450 cm⁻¹ region. These are often strong and sharp in both FTIR and Raman spectra.

Aliphatic C-H Bending: The bending vibrations (scissoring, wagging, twisting, and rocking) of the methyl and methylene groups in the alkyl side chain are expected in the 1470-1370 cm⁻¹ range.

In-Plane and Out-of-Plane C-H Bending: The aromatic C-H bonds of the naphthalene ring also undergo in-plane and out-of-plane bending vibrations, which are typically observed in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the naphthalene ring influences the exact position of these bands. For a 2-substituted naphthalene, characteristic out-of-plane bending modes are expected.

The table below provides a summary of the anticipated vibrational bands for 2-(1-ethylpropyl)naphthalene based on the analysis of analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1650 - 1450 | Strong to Medium |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium to Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent exact experimental values for 2-(1-ethylpropyl)naphthalene.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. The electronic spectrum of 2-(1-ethylpropyl)naphthalene is dominated by the π-electron system of the naphthalene core. Alkyl substitution typically causes minor shifts in the absorption maxima (λmax) and may influence the fluorescence quantum yield.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of naphthalene and its alkyl derivatives is characterized by several absorption bands corresponding to π → π* transitions. Based on the spectrum of 2-ethylnaphthalene, 2-(1-ethylpropyl)naphthalene is expected to exhibit three main absorption bands. The introduction of the 1-ethylpropyl group, being an electron-donating alkyl group, is likely to cause a small red-shift (bathochromic shift) of these bands compared to unsubstituted naphthalene.

Fluorescence Spectroscopy:

Naphthalene and its derivatives are known for their fluorescent properties. Upon excitation with UV light, they emit light at a longer wavelength. The fluorescence spectrum is often a mirror image of the lowest energy absorption band. The 1-ethylpropyl substituent may influence the fluorescence quantum yield and lifetime through its effect on non-radiative decay pathways.

The table below outlines the expected electronic transitions for 2-(1-ethylpropyl)naphthalene, inferred from data for similar compounds.

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) | Description |

| 1La ← 1A | ~220-230 | High | High-energy π → π* transition |

| 1Lb ← 1A | ~270-290 | Moderate | Lower-energy π → π* transition with vibrational fine structure |

| 1Bb ← 1A | ~310-320 | Low | Lowest-energy π → π* transition, often appearing as a shoulder |

This table is based on the known electronic spectra of 2-alkylnaphthalenes. The exact values for 2-(1-ethylpropyl)naphthalene may vary.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a non-polar molecule like 2-(1-ethylpropyl)naphthalene, MD simulations can provide valuable insights into the nature and strength of its intermolecular interactions, which govern its bulk properties such as boiling point, viscosity, and solubility.

The primary intermolecular forces at play for 2-(1-ethylpropyl)naphthalene are:

Van der Waals Forces: These are the dominant interactions and arise from temporary fluctuations in electron density, leading to induced dipoles. The large, non-polar 1-ethylpropyl group and the naphthalene ring system provide a significant surface area for these interactions.

π-π Stacking: The aromatic naphthalene rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. This can occur in a face-to-face or offset (parallel-displaced) manner. The presence of the bulky alkyl group can sterically hinder a perfect face-to-face stacking, likely favoring an offset arrangement.

Environmental Fate and Biotransformation of Alkylated Naphthalene Derivatives

Environmental Persistence and Degradation Studies

The persistence of an organic compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation and hydrolysis.

Ready and Inherent Biodegradability Assessments

The alkylation of naphthalene (B1677914) can significantly influence its biodegradability. Generally, alkylated naphthalene-based oils are considered biodegradable and have low toxicity. nist.gov However, the structure of the alkyl chain is a critical factor. Biodegradability is often hindered by certain alkyl chain lengths (less than four or greater than 25 carbon atoms) and by a high degree of chain branching. nih.gov Polycyclic aromatic hydrocarbons (PAHs) with four or five rings are relatively resistant to biodegradation. nih.gov Numerous bacterial species, particularly from the genus Pseudomonas, are known to degrade naphthalene, utilizing it as a sole source of carbon and energy. nih.govresearchgate.net These microbes often employ a metabolic pathway that involves the formation of intermediates like salicylic (B10762653) acid and catechol before the aromatic ring is cleaved. nih.govnewgatesimms.com

Table 1: Biodegradation Data for Naphthalene

| Test Type | Conditions | Result | Source |

|---|---|---|---|

| Modified MITI Test (OECD 302C) | 28 days | 2% biodegradation | nih.gov |

| Aerobic Biodegradation | Unacclimated surface water | Half-life <1 to 20 days | nih.gov |

| Bacterial Degradation (Pseudomonas sp. strain SA3) | 500 ppm, 96 hours | 98.74% degradation | researchgate.net |

Metabolic Pathways in Biological Systems

The biotransformation of Naphthalene, 2-(1-ethylpropyl)- in organisms is primarily driven by enzymatic processes aimed at increasing water solubility to facilitate excretion.

In vitro Metabolism by Hepatic Microsomal Enzymes (e.g., Cytochrome P450 isoforms)

The metabolism of naphthalene and its derivatives is extensively studied using in vitro systems such as liver microsomal fractions. These fractions contain a host of phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. For the parent compound naphthalene, metabolism in pooled human liver microsomes (pHLMs) yields three primary metabolites: trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol, and 2-naphthol. newgatesimms.comrsc.org

Specific CYP isoforms are responsible for these transformations. CYP1A2 has been identified as the most efficient enzyme for producing the dihydrodiol and 1-naphthol, while CYP3A4 is most effective for generating 2-naphthol. newgatesimms.comrsc.org The human enzyme CYP2F1, an ortholog to the mouse CYP2F2, has also been shown to metabolize naphthalene to its epoxide, though at low rates. rsc.org

Table 2: Kinetic Parameters for Naphthalene Metabolism in Pooled Human Liver Microsomes

| Metabolite | Km (µM) | Vmax (pmol/mg protein/min) | Primary CYP Isoform(s) | Source |

|---|---|---|---|---|

| trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 | CYP1A2 | newgatesimms.comrsc.org |

| 1-Naphthol | 40 | 268 | CYP1A2 | newgatesimms.comrsc.org |

| 2-Naphthol | 116 | 22 | CYP3A4 | newgatesimms.comrsc.org |

Comparative Analysis of Aromatic Ring vs. Alkyl Side Chain Oxidation in Mammals

A critical aspect of the metabolism of alkylated PAHs is the competition between oxidation of the aromatic ring and the alkyl side chain. Metabolic oxidation of the aromatic ring is a key step in the bioactivation of PAHs to potentially DNA-reactive metabolites. However, the presence of an alkyl substituent provides an alternative site for oxidation.

Studies on a series of alkyl-substituted naphthalenes have demonstrated that the addition of an alkyl group shifts the metabolic preference in favor of side-chain oxidation, thereby reducing oxidation of the aromatic ring. exxonmobilchemical.comohio.edu This was observed in both rat and human liver microsomal incubations. For example, with rat liver microsomes, alkyl side-chain oxidation was the preferred pathway for 1-methyl-, 2-methyl-, 1-ethyl-, and 2-ethyl-naphthalene. A similar preference for side-chain oxidation was seen with human liver microsomes for 2-methyl- and 2-ethyl-naphthalene. This shift is significant because it likely reduces the potential for the formation of toxic and carcinogenic metabolites that arise from aromatic ring epoxidation. exxonmobilchemical.com

The oxidation of the alkyl side chain typically occurs at the benzylic carbon (the carbon atom directly attached to the aromatic ring), provided it has at least one hydrogen atom attached. This process converts the alkyl group into a more polar functional group, such as an alcohol, which can be further metabolized and excreted.

Impact of Alkyl Chain Branching and Length on Metabolic Efficiency

The compound Naphthalene, 2-(1-ethylpropyl)- has a five-carbon, branched alkyl side chain. The presence of a hydrogen atom on the benzylic carbon makes it a substrate for side-chain oxidation. However, the branching of the alkyl chain can also influence the rate of biodegradation and metabolism. nih.gov While specific metabolic efficiency data for the 1-ethylpropyl substituent is not documented, the general principle suggests that its C5 length is within the range that allows for metabolism, but its branched nature might affect the rate compared to a linear pentyl chain.

Microbial Degradation and Bioremediation Research

Research into the microbial breakdown of alkylated naphthalenes has generally focused on shorter-chain and less complex derivatives. The size and branching of the ethylpropyl group on the naphthalene ring present a unique structure for which specific biodegradation studies appear to be absent.

Identification of Microbial Strains with Naphthalene-Degrading Capabilities

There are no specific microbial strains documented in the scientific literature that have been isolated or identified for their capability to degrade Naphthalene, 2-(1-ethylpropyl)-.

While a wide variety of bacteria have been identified for their ability to degrade the parent compound, naphthalene, and some alkylated naphthalenes, this information cannot be accurately extrapolated to the specific isomer . frontiersin.orgnih.govmdpi.com Genera such as Pseudomonas, Rhodococcus, Sphingomonas, and Delftia are well-known naphthalene degraders, but their efficacy on a substrate with a C5 branched alkyl group like 2-(1-ethylpropyl)-naphthalene has not been reported. mdpi.comnih.govmdpi.comnih.gov

Enzymatic Mechanisms of Biodegradation (e.g., Naphthalene Dioxygenase)

The enzymatic mechanisms for the degradation of Naphthalene, 2-(1-ethylpropyl)- have not been elucidated. The initial step in aerobic naphthalene degradation is typically catalyzed by naphthalene dioxygenase (NDO), a multi-component enzyme system that incorporates molecular oxygen into the aromatic ring. nih.govebi.ac.uk

The substrate specificity of NDO is a critical factor. While NDOs from various bacteria can oxidize a range of substrates, their activity is highly dependent on the size, shape, and position of substituents on the naphthalene ring. nih.govnih.gov The bulky and branched nature of the 1-ethylpropyl group would likely present significant steric hindrance at the active site of known naphthalene dioxygenases. nih.govresearchgate.net However, without experimental data, any discussion of the specific enzymatic interactions, such as the site of initial oxygenation or the subsequent metabolic steps for Naphthalene, 2-(1-ethylpropyl)-, would be purely speculative.

Genomic and Proteomic Insights into Biodegradation Pathways

There are no genomic or proteomic studies available that focus on the biodegradation pathways for Naphthalene, 2-(1-ethylpropyl)-.

Genomic analyses of naphthalene-degrading bacteria, such as various Pseudomonas and Rhodococcus species, have identified the genes (e.g., nah and nag operons) that encode the enzymes for naphthalene catabolism. nih.govnih.govjmb.or.kr These studies provide a fundamental understanding of how bacteria break down simple aromatic hydrocarbons. Proteomic studies have further identified the specific proteins expressed in the presence of naphthalene. However, this body of research does not extend to complex alkylated derivatives like 2-(1-ethylpropyl)-naphthalene. The genetic and regulatory responses of a microorganism to this specific compound remain uninvestigated.

Advanced Applications and Materials Science Research Involving Alkylated Naphthalene Derivatives

Development as High-Performance Lubricant Base Oils and Additives

Research on Enhanced Thermal and Oxidative Stability

A primary advantage of alkylated naphthalenes is their outstanding thermal and thermo-oxidative stability. nist.govnih.govgoogle.com The aromatic naphthalene (B1677914) core is highly stable and can resist breakdown at elevated temperatures. nih.gov Research has demonstrated that the stability of alkylated naphthalenes is influenced by the nature of the alkyl substituents, including the length and branching of the alkyl chains. chemeo.com

Studies have shown that all alkylated naphthalenes exhibit superior thermo-oxidative stability compared to traditional hydrocarbon-based fluids. chemeo.com For instance, modifying a polyol ester lubricant with 20% of an alkylated naphthalene (NA-LUBE KR-019) reduced the evaporation loss by 35% in a pan volatility test conducted at 240°C for 42 hours. nih.gov The residue of the modified lubricant remained fluid, whereas the pure polyol ester formed a brittle, solid varnish. nih.gov This high-temperature stability is crucial for applications such as engine oils, turbine oils, and industrial circulating oils where the lubricant is subjected to extreme thermal stress.

Studies on Additive Solubility and Dispersion Characteristics

Alkylated naphthalenes exhibit good solubility and compatibility with a wide range of lubricant additives. nist.govchemeo.com Their moderate polarity, which lies between that of non-polar base oils (like PAOs) and polar esters, enhances their ability to dissolve and disperse additives without creating surface competition. nih.govyoutube.com This ensures that additives, such as antioxidants and anti-wear agents, can function effectively at the metal surfaces they are designed to protect. youtube.com

The balanced solvency of alkylated naphthalenes helps to prevent additive drop-out and maintain a homogeneous lubricant blend, which is critical for consistent performance over the lubricant's lifetime.

Investigations into Viscosity Index Improvement and Low-Temperature Performance

The viscosity index (VI) is a measure of a fluid's change in viscosity with temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range. Alkylated naphthalenes generally possess a good viscosity index. nih.gov The specific VI is dependent on the molecular structure, with variations in alkyl chain length and the degree of alkylation influencing the final property. chemeo.com

Regarding low-temperature performance, the pour point, or the lowest temperature at which an oil will flow, is a critical parameter. Research indicates that the pour point of alkylated naphthalenes is affected by the degree of substitution and the branching of the alkyl chains, with an increase in either leading to a higher pour point. chemeo.com

Varnish Control and System Cleanliness Research

Varnish and sludge formation are significant issues in many lubrication systems, leading to reduced efficiency and potential equipment failure. Alkylated naphthalenes have demonstrated excellent performance in controlling varnish and maintaining system cleanliness. nih.govgoogle.com They achieve this through two primary mechanisms: preventing the initial formation of varnish precursors and solubilizing existing deposits. nih.gov

The inherent oxidative stability of alkylated naphthalenes reduces the rate of degradation reactions that lead to the formation of insoluble varnish precursors. Furthermore, their solvency power allows them to dissolve and carry away any deposits that may have formed, keeping the system clean. nih.gov Dynamic laboratory testing and field performance have confirmed that formulating lubricants with alkylated naphthalenes leads to a clear benefit in reducing varnish formation and limiting system deposits. nih.gov

Integration into Advanced Materials and Optoelectronics

The unique electronic properties of the naphthalene core have led to research into the use of its derivatives in advanced materials, particularly in the field of optoelectronics.

Organic Semiconductors for Field-Effect Transistors (OFETs)

Naphthalene diimide-based compounds have been investigated as n-type organic semiconductor materials for use in Organic Field-Effect Transistors (OFETs). google.com These materials can be designed to have low LUMO (Lowest Unoccupied Molecular Orbital) values, making them stable and resistant to oxidation. google.com The introduction of specific side chains, such as perfluoroalkyl groups, to the naphthalene diimide core can enhance the performance and stability of the resulting organic semiconductor. google.com

While research in this area is ongoing and often focuses on more complex functionalized naphthalene derivatives, the fundamental properties of the naphthalene ring system are key to their potential application in organic electronics. The ability to modify the properties of these materials through the attachment of different functional groups, including various alkyl chains, opens up possibilities for creating novel materials for a range of electronic devices. google.com

Precursors for Carbon Nanomaterials (e.g., carbon nanotubes, fullerenes)

There is no available scientific literature that identifies or investigates the use of Naphthalene, 2-(1-ethylpropyl)- as a precursor for the synthesis of carbon nanomaterials such as carbon nanotubes or fullerenes. Research in this field typically focuses on other aromatic hydrocarbons and specialized naphthalene derivatives, but studies specifically employing the 2-(1-ethylpropyl) substituted variant are not found.

Naphthalene-Based Components in Perovskite Materials Research

While various naphthalene-based molecules, particularly naphthalene diimides, have been explored as electron transport layers and interface engineering materials in perovskite solar cells to enhance efficiency and stability, there are no specific studies or data concerning the incorporation of Naphthalene, 2-(1-ethylpropyl)- into perovskite materials. The research focus remains on functionalized naphthalenes with specific electronic properties not inherently associated with a simple alkyl substituent like 1-ethylpropyl.

Applications in Catalysis and Chiral Ligand Design

The investigation into catalysis and chiral ligand design reveals no applications for Naphthalene, 2-(1-ethylpropyl)-.

The design of chiral ligands for asymmetric catalysis is a sophisticated field where specific structural and electronic features are required. While the naphthalene backbone is a common scaffold in well-known ligands, a search of the scientific literature yields no instances of Naphthalene, 2-(1-ethylpropyl)- being used or functionalized for the design of chiral ligands. Its simple alkyl structure lacks the common coordinating groups (e.g., phosphines, amines, hydroxyls) necessary for metal binding in catalytic applications.

Consistent with the lack of its use in ligand design, there is no evidence of Naphthalene, 2-(1-ethylpropyl)- being evaluated either as a ligand, a catalyst, or a substrate in specific catalytic transformations within the reviewed literature. Studies on catalytic transformations of alkylated naphthalenes typically focus on isomerization or cracking processes rather than fine chemical synthesis.

Role as Intermediates in Specialty Chemical Synthesis

No significant role for Naphthalene, 2-(1-ethylpropyl)- as a key intermediate in the synthesis of specialty chemicals has been identified in publicly available research.

A comprehensive search of agrochemical research literature and patents does not show Naphthalene, 2-(1-ethylpropyl)- being utilized as a building block or synthetic intermediate for the development of new pesticides, herbicides, or fungicides. Research in this area tends to employ more complex, functionalized naphthalene precursors.

Precursors for Complex Organic Molecules and Pharmaceutical Intermediates

Alkylated naphthalenes, including "Naphthalene, 2-(1-ethylpropyl)-", serve as versatile starting materials in the synthesis of more complex organic structures and are valuable intermediates in the pharmaceutical and materials science fields. The naphthalene core, with its fused aromatic ring system, provides a rigid and electronically rich scaffold that can be further functionalized. The presence of alkyl groups, such as the 1-ethylpropyl group, influences the reactivity and solubility of the naphthalene system, making these derivatives attractive for various synthetic transformations.

The strategic functionalization of alkylated naphthalenes allows for the introduction of various pharmacophores and reactive handles, paving the way for the creation of novel bioactive compounds and advanced materials. The position of the alkyl group on the naphthalene ring can direct further substitutions, offering a degree of regiochemical control in subsequent reactions.

Synthetic Utility of the Alkylated Naphthalene Core

The chemical reactivity of the naphthalene ring system in "Naphthalene, 2-(1-ethylpropyl)-" allows for a variety of transformations to generate more complex molecules. The electron-rich nature of the naphthalene core makes it susceptible to electrophilic substitution reactions. Furthermore, the benzylic positions on the alkyl substituent offer sites for radical or oxidative functionalization.

One of the key transformations of the naphthalene core is oxidation to form naphthoquinones. Naphthoquinones, such as 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone, are important classes of compounds with a wide range of biological activities and are precursors to many natural products and dyes. orgsyn.orgorgsyn.orgwikipedia.org The oxidation of naphthalene can be achieved using various oxidizing agents, including chromium trioxide and ferric chloride. orgsyn.orgorgsyn.org The presence of an alkyl group can influence the regioselectivity of the oxidation.

The naphthalene scaffold is a common feature in many pharmaceutical agents. nih.gov The introduction of a naphthalene moiety into a drug candidate can enhance its biological activity, improve its pharmacokinetic profile, or provide a rigid framework for orienting other functional groups. For instance, naphthalene-containing compounds have been investigated for their potential as anticancer agents. nih.gov

Role in the Synthesis of Pharmaceutical Intermediates

While specific examples of "Naphthalene, 2-(1-ethylpropyl)-" as a direct precursor in pharmaceutical synthesis are not extensively documented in publicly available literature, the broader class of alkylated naphthalenes holds significant potential. The functionalization of the naphthalene ring or the alkyl side chain can lead to key intermediates for drug synthesis.

For example, the naphthalene core can be incorporated into heterocyclic structures, such as triazoles, which are known to exhibit a wide range of pharmacological activities. nih.gov The synthesis of naphthalene-substituted triazole spirodienones has been explored for their anticancer properties. nih.gov The general strategy involves the synthesis of a naphthalene-containing intermediate which is then coupled with other fragments to build the final complex molecule.

Furthermore, the replacement of a naphthalene scaffold in known inhibitors of biological targets like Kelch-like ECH-associated protein 1 (KEAP1) is an active area of research in medicinal chemistry. nih.gov This suggests that derivatives of alkylated naphthalenes could be explored as building blocks in the design of new therapeutic agents. The alkyl group in "Naphthalene, 2-(1-ethylpropyl)-" could be modified to introduce linking points for attachment to other molecular fragments.

The general synthetic routes to access functionalized naphthalenes often involve multi-step sequences starting from simple naphthalene derivatives. These sequences can include reactions such as nitration, halogenation, and subsequent cross-coupling reactions to build molecular complexity.

Future Research Directions and Emerging Trends for 2 1 Ethylpropyl Naphthalene

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The conventional synthesis of alkylated naphthalenes often relies on processes that may not align with modern green chemistry principles. Future research will increasingly prioritize the development of sustainable synthetic methodologies for 2-(1-ethylpropyl)naphthalene. This involves a multi-pronged approach aimed at minimizing environmental impact throughout the product lifecycle.

A primary focus will be the adoption of greener catalytic systems. Traditional Friedel-Crafts alkylation frequently employs catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4), which can be hazardous and generate significant waste. researchgate.net Research is shifting towards reusable solid acid catalysts, such as zeolites (e.g., H-mordenite), which have demonstrated high regioselectivity in naphthalene (B1677914) alkylation. rsc.org These catalysts offer the advantages of easy separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, thereby minimizing waste. rsc.org

Another critical area is the exploration of alternative, safer solvents and reaction conditions. patsnap.com The use of ionic liquids as both solvent and catalyst is a promising avenue, as they can offer high catalytic activity and be recycled multiple times. researchgate.net The move towards solvent-free reactions or the use of benign solvents like water or supercritical fluids is also a key objective. chemistryjournals.net Furthermore, optimizing reaction conditions to operate at lower temperatures and pressures will contribute to increased energy efficiency, a core tenet of green chemistry. patsnap.comepa.gov

The principles of atom economy and waste prevention will be central to these new synthetic strategies. chemistryjournals.netepa.gov This involves designing reactions where the maximum proportion of starting materials is incorporated into the final product. epa.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can also streamline processes and reduce waste. rsc.org By focusing on renewable feedstocks as potential starting materials, the reliance on petroleum-based sources can be diminished, further enhancing the sustainability profile of 2-(1-ethylpropyl)naphthalene production. epa.govpatsnap.com

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of 2-(1-ethylpropyl)naphthalene is crucial for optimizing existing processes and developing novel synthetic routes. Advanced spectroscopic techniques are poised to play a pivotal role in the in-situ characterization of transient reaction intermediates.

Techniques such as infrared (IR) ion spectroscopy (IRIS) are becoming increasingly valuable for elucidating the structures of highly reactive species like carbocations, which are key intermediates in Friedel-Crafts alkylation. nih.gov By generating and spectroscopically characterizing these elusive intermediates, researchers can gain unprecedented insight into the reaction pathways. nih.gov This knowledge can then be used to control the regioselectivity of the alkylation, favoring the formation of the desired 2-substituted isomer over others.

In-situ monitoring of reactions using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. This allows for precise control over reaction parameters to maximize yield and minimize byproduct formation. Furthermore, advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional correlation spectroscopy, can provide detailed structural information about the intermediates and final products, confirming the position and nature of the alkyl substituent on the naphthalene ring. nih.govuobaghdad.edu.iq

The combination of these advanced spectroscopic methods with computational modeling will provide a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective catalysts and reaction conditions.

In-depth Computational Studies on Structure-Activity Relationships

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery of new materials. In-depth computational studies on the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of 2-(1-ethylpropyl)naphthalene and other branched alkylated naphthalenes will be a key research focus. researchgate.net

These studies can elucidate how the specific branching and length of the alkyl chain, as well as its position on the naphthalene ring, influence key physical and chemical properties. researchgate.net For instance, computational models can predict properties such as viscosity, pour point, thermal stability, and oxidative resistance, which are critical for lubricant applications. researchgate.net Understanding these relationships at a molecular level can guide the synthesis of new alkylated naphthalenes with tailored properties for specific high-performance applications. researchgate.net

SAR studies are also crucial for understanding the biological and environmental fate of these compounds. nih.gov By correlating molecular structure with biological activity, researchers can design molecules with reduced toxicity and enhanced biodegradability. nih.gov This is particularly important for developing more environmentally friendly lubricants and other chemical products. nih.gov Computational methods can also be used to model the interaction of alkylated naphthalenes with biological systems, such as enzymes involved in their degradation, which can inform the development of bioremediation strategies. mdpi.com

Development of Tailored Bioremediation Strategies

As the use of alkylated naphthalenes continues, it is essential to develop effective and environmentally friendly methods for their removal from contaminated environments. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, offers a promising and sustainable alternative to traditional physicochemical cleanup methods. nih.govfrontiersin.org

Future research in this area will focus on identifying and characterizing microbial strains and consortia with the ability to degrade 2-(1-ethylpropyl)naphthalene. This involves isolating microorganisms from contaminated sites and screening them for their degradative capabilities. Understanding the metabolic pathways and the specific enzymes involved in the breakdown of branched alkylated naphthalenes is a key objective. nih.gov For example, some bacteria are known to hydroxylate the methyl group of 2-methylnaphthalene (B46627) as an initial step in its degradation. frontiersin.org

Genetic and metabolic engineering can be employed to enhance the efficiency and specificity of these microbial processes. nih.gov This could involve optimizing the expression of key degradative enzymes or engineering microbes to be more resilient to the toxic effects of the pollutants. The development of "designer" microbial consortia, where different strains work synergistically to completely mineralize the compound, is another promising approach. nih.gov

Furthermore, research into biostimulation and bioaugmentation strategies will be crucial for real-world applications. frontiersin.org Biostimulation involves adding nutrients to a contaminated site to encourage the growth of indigenous degrading microorganisms, while bioaugmentation involves introducing specific, highly effective microbial strains. frontiersin.org Understanding the ecological factors that influence the success of these strategies, such as the growth strategies of the microbes involved, will be critical for developing effective and reliable bioremediation technologies for environments contaminated with 2-(1-ethylpropyl)naphthalene and other alkylated naphthalenes. nih.govresearchgate.net

Design of Next-Generation Materials Utilizing Branched Alkylated Naphthalenes

The unique properties of branched alkylated naphthalenes, such as their thermal stability and solvency, make them attractive building blocks for the design of next-generation materials. acumenresearchandconsulting.comstle.org Future research will explore the incorporation of 2-(1-ethylpropyl)naphthalene and similar structures into a variety of advanced materials.

In the realm of high-performance polymers, alkylated naphthalenes can be used as monomers or additives to enhance the properties of existing polymers. datainsightsmarket.com Their incorporation can improve thermal stability, chemical resistance, and processing characteristics. datainsightsmarket.com There is a growing demand for such high-performance polymers in the automotive and electronics industries. datainsightsmarket.comverifiedmarketresearch.com

The development of novel lubricant formulations is another key area of research. professionalsuk.co.uk Alkylated naphthalenes are already valued as high-performance synthetic base oils and additives that improve the thermal and oxidative stability of lubricants. acumenresearchandconsulting.comissuu.com Future work will focus on designing lubricants with even greater longevity and performance, particularly for demanding applications such as in electric vehicles and high-temperature industrial machinery. professionalsuk.co.ukwkinformation.com

Furthermore, the potential for using branched alkylated naphthalenes in specialty chemicals and electronic materials is an emerging trend. wkinformation.com Their dielectric properties and thermal stability could make them suitable for use in applications such as thermal interface materials for cooling high-power electronics. wkinformation.com The ability to tailor the molecular structure of these compounds opens up possibilities for creating materials with specific and tunable properties for a wide range of advanced applications. lubesngreases.com

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

Addressing the complex challenges and opportunities associated with 2-(1-ethylpropyl)naphthalene will require a highly interdisciplinary approach. Future research will increasingly take place at the interface of chemistry, materials science, and environmental science.

Chemists will continue to develop more efficient and sustainable synthetic routes, while materials scientists will explore new applications for these compounds in advanced materials. chemistryjournals.netpatsnap.com Environmental scientists will be crucial for assessing the environmental impact of these compounds and for developing effective bioremediation strategies. nih.gov

Collaborative research that integrates these different perspectives will be essential for the responsible development and use of 2-(1-ethylpropyl)naphthalene and other branched alkylated naphthalenes. For example, the design of new materials should incorporate principles of "design for degradation," where the end-of-life of the product is considered from the outset. epa.gov This involves creating materials that are not only high-performing but also readily biodegradable or recyclable.

By fostering collaboration between these disciplines, the scientific community can ensure that the development of next-generation materials based on alkylated naphthalenes proceeds in a way that is both technologically advanced and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Naphthalene, 2-(1-ethylpropyl)- in laboratory settings?

- Methodology : Synthesis typically involves alkylation of naphthalene using 1-ethylpropyl halides or Grignard reagents under Friedel-Crafts conditions. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and alkyl chain configuration.

- Mass Spectrometry (MS) : For molecular weight verification (C₁₅H₁₈, m/z 198.14) and fragmentation analysis .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and identify byproducts.

- Physicochemical Properties : Density (0.859 g/cm³), boiling point (217.4°C), and logP (5.85) can be experimentally validated using standardized ASTM methods .

Q. How can researchers assess the potential toxicological risks of Naphthalene, 2-(1-ethylpropyl)- using frameworks for structurally similar PAHs?

- Methodology : Leverage systematic review frameworks from the ATSDR Toxicological Profile:

- Inclusion Criteria : Prioritize studies on inhalation, oral, or dermal exposure routes in humans and lab animals, with endpoints such as hepatic, renal, or respiratory effects (Table B-1) .

- Data Extraction : Collect dose-response relationships, exposure durations, and biomarkers (e.g., hemoglobin adducts for metabolic activation analysis) .

- Risk of Bias Assessment : Use questionnaires (Tables C-6, C-7) to evaluate randomization, allocation concealment, and outcome reporting in animal/human studies .

Advanced Research Questions

Q. What experimental approaches are critical for elucidating the metabolic pathways of alkylated naphthalenes such as Naphthalene, 2-(1-ethylpropyl)-?

- Methodology :

- In Vitro Models : Use hepatic microsomes or recombinant CYP450 enzymes (e.g., CYP2F1/2A13) to identify phase I metabolites.

- Adductomics : Quantify stable DNA or protein adducts (e.g., naphthalene oxide derivatives) via LC-MS/MS, referencing protocols for 1,2-naphthoquinone adduct stability .

- Isotope Labeling : Track metabolic fate using ¹⁴C-labeled analogs in rodent models, with tissue-specific bioaccumulation analysis .

Q. How should conflicting data on the environmental persistence of alkylated naphthalenes be reconciled in risk assessment models?

- Methodology :

- QSAR Modeling : Compare hydrophobicity (logP), biodegradation rates, and photolysis half-lives with structurally analogous PAHs (e.g., 1-methylnaphthalene) .

- Sensitivity Analysis : Use probabilistic models to evaluate uncertainty in fate parameters (e.g., soil sorption coefficients, Henry’s Law constants) .

- Evidence Integration : Apply ATSDR’s confidence rating system (Step 6) to weigh high-quality in vivo data over in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.